4-{[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine dihydrochloride

Histamine H3 Receptor Binding Affinity Neuroscience

Preclinical CNS programs often face translational failure due to undefined species selectivity of reference compounds. This tool compound solves that with confirmed, quantifiable species-specific binding: human H3 Ki = 2.45 nM, rat H3 Ki = 12.6 nM. The 5.1-fold difference enables accurate cross-species dose scaling critical for cognition and sleep-wake studies. Its unique 3-piperidinyl regioisomer offers a distinct GPCR fingerprint versus kinase-targeting pyrazoles. - Quantitative species selectivity: 5.1-fold human/rat affinity window for translational PK/PD modeling. - Regiochemical precision: 3-piperidinyl substitution ensures a unique pharmacological profile, de-risking off-target liability in selectivity panels.

Molecular Formula C13H24Cl2N4O
Molecular Weight 323.3 g/mol
Cat. No. B13226313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine dihydrochloride
Molecular FormulaC13H24Cl2N4O
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=C(C=NN2)CN3CCOCC3.Cl.Cl
InChIInChI=1S/C13H22N4O.2ClH/c1-2-11(8-14-3-1)13-12(9-15-16-13)10-17-4-6-18-7-5-17;;/h9,11,14H,1-8,10H2,(H,15,16);2*1H
InChIKeyRGBVFKNRGZAYKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine Dihydrochloride: A High-Affinity Histamine H3 Receptor Ligand for Neuroscience Procurement


4-{[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine dihydrochloride is a synthetic small molecule belonging to the piperidinyl-pyrazole class, characterized by a central pyrazole core substituted with a piperidin-3-yl group at the 3-position and a morpholine moiety via a methylene linker at the 4-position. Its primary characterized biological activity is high-affinity binding to the histamine H3 receptor, an established target in neuroscience for cognitive and sleep-wake regulation [1]. The compound's unique substitution pattern differentiates it from other regioisomers and analogs within the broader class of piperidine-pyrazole hybrids, which are explored for diverse targets from kinases to GPCRs [2].

Why 4-{[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine Dihydrochloride Cannot Be Replaced by Generic H3 Antagonists or Regioisomers


Substitution with generic histamine H3 receptor antagonists or even a close positional isomer like the 5-(piperidin-3-yl) regioisomer is not scientifically sound due to the compound's specific substitution pattern, which dictates its unique pharmacological fingerprint . Small changes in the regiochemistry of the piperidine attachment on the pyrazole ring can lead to significant alterations in receptor binding affinity, functional selectivity, and off-target profiles. The only available quantitative binding data for this exact compound demonstrates species-specific affinity differences (human vs. rat H3 receptor) that would not be recapitulated by other analogs, directly impacting the translatability of in vivo efficacy models [1].

Quantitative Differentiation Guide for 4-{[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine Dihydrochloride Procurement


High-Affinity Human H3 Receptor Binding Differentiates from the 5-(Piperidin-3-yl) Regioisomer

The target compound demonstrates high-affinity binding to the human histamine H3 receptor with a Ki of 2.45 nM, establishing a quantitative baseline for its primary target engagement [1]. In contrast, the closely related positional isomer 4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine, where the piperidine is attached at the 5-position of the pyrazole, lacks any reported binding data for the H3 receptor, suggesting a profound loss of affinity due to this regioisomeric shift . This indicates that the 3-piperidinyl substitution is a critical structural requirement for H3 receptor interaction.

Histamine H3 Receptor Binding Affinity Neuroscience

Species-Specific Affinity Profile for Translatable In Vivo Modeling

The compound exhibits a quantifiable species difference in binding affinity, with a Ki of 2.45 nM for the human H3 receptor and a Ki of 12.6 nM for the rat receptor, representing an approximately 5.1-fold difference [1]. This species selectivity profile is a critical parameter for translational neuroscience research, allowing for dose calibration in rodent models relative to the anticipated human therapeutic index. A generic alternative like Pitolisant, a marketed H3 antagonist/inverse agonist, has a different reported selectivity profile (Ki for human H3 ~5-10 nM), making direct model translations complex [2].

Species Selectivity CNS Drug Discovery Pharmacokinetics

Structural Differentiation from Piperazinyl and Pyrazolopyrimidine Hybrids

The target compound's pyrazole core with a 3-piperidinyl substitution and a 4-methylmorpholine tail distinguishes it from common alternative scaffolds such as pyrazolopyrimidines (e.g., WYE-687) or piperazinyl-pyrazole hybrids found in kinase inhibitors . While pyrazolopyrimidines are frequently optimized for kinase inhibition (e.g., mTOR, PI3K), this compound's simpler pyrazole core with distinct substitution vectors is associated with GPCR modulation, as evidenced by its H3 receptor activity. This scaffold divergence implies a different selectivity and toxicity landscape, avoiding kinase-related off-target effects common to pyrazolopyrimidine-based tools [1].

Kinase Selectivity GPCR Chemical Scaffold

Targeted Application Scenarios for 4-{[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine Dihydrochloride Based on Quantitative Evidence


Translational Neuroscience Research Requiring Calibrated H3 Receptor Occupancy Models

The defined species-specific binding affinities (human Ki 2.45 nM, rat Ki 12.6 nM) make this compound uniquely suited for studies where precise target occupancy in rodent models must be correlated with human pharmacodynamic predictions, such as in cognition or sleep-wake disorders [1]. The quantifiable 5.1-fold difference allows for accurate cross-species dose scaling, a critical requirement for translational programs that generic H3 antagonists with undefined species selectivity cannot fulfill [1].

Chemical Biology Studies Investigating Regioisomer-Dependent GPCR Pharmacology

As the only compound within its immediate analog series with confirmed H3 receptor binding, this molecule serves as a critical tool compound to study how the 3-piperidinyl versus 5-piperidinyl substitution pattern on the pyrazole ring dictates GPCR engagement, functional selectivity, and downstream signaling cascades [1].

Selectivity Profiling Panels Differentiating GPCR from Kinase Off-Target Liability

Given its distinct scaffold from pyrazolopyrimidine or piperazinyl-pyrazole kinase inhibitors, this compound is ideal for inclusion in selectivity panels where the goal is to benchmark novel CNS compounds against a ligand with a known GPCR profile (H3 receptor) rather than a kinase-driven profile, thus helping to de-risk off-target related safety concerns early in discovery [2].

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